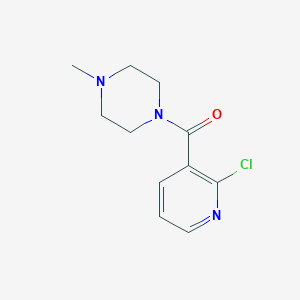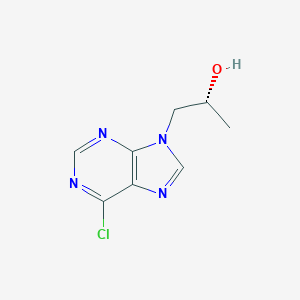![molecular formula C10H11NOS B186404 2-Ethyl-4H-benzo[1,4]thiazin-3-one CAS No. 83715-97-3](/img/structure/B186404.png)
2-Ethyl-4H-benzo[1,4]thiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4H-benzo[1,4]thiazin-3-one (EBT) is a heterocyclic compound that has been widely used in scientific research. EBT is a thiazine derivative that is commonly used as a redox indicator in analytical chemistry. EBT is also known for its ability to act as a photosensitizer in photodynamic therapy.
作用機序
The mechanism of action of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a redox indicator involves the transfer of electrons between the reducing agent and 2-Ethyl-4H-benzo[1,4]thiazin-3-one. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is oxidized to a blue colored form when it accepts electrons from the reducing agent. The blue form of 2-Ethyl-4H-benzo[1,4]thiazin-3-one can be reduced back to the original colorless form by an oxidizing agent.
生化学的および生理学的効果
2-Ethyl-4H-benzo[1,4]thiazin-3-one has been shown to have antimicrobial properties. 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one in lab experiments include its high sensitivity and selectivity as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also relatively easy to synthesize and is stable under a wide range of conditions. However, the limitations of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one include its limited solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one in scientific research. One potential direction is the development of new synthesis methods for 2-Ethyl-4H-benzo[1,4]thiazin-3-one that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-4H-benzo[1,4]thiazin-3-one and its potential applications in medicine.
合成法
2-Ethyl-4H-benzo[1,4]thiazin-3-one can be synthesized through a variety of methods. One common method is the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a strong base. Another method involves the reaction of 2-chlorobenzenethiol with ethyl acetoacetate in the presence of a base.
科学的研究の応用
2-Ethyl-4H-benzo[1,4]thiazin-3-one has been extensively used in scientific research as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is commonly used to determine the presence of reducing agents in chemical reactions. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also used in analytical chemistry to determine the concentration of metals in solutions. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been used in photodynamic therapy as a photosensitizer.
特性
CAS番号 |
83715-97-3 |
|---|---|
製品名 |
2-Ethyl-4H-benzo[1,4]thiazin-3-one |
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC名 |
2-ethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NOS/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12) |
InChIキー |
LOQBNBMYVUDPHC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
正規SMILES |
CCC1C(=O)NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



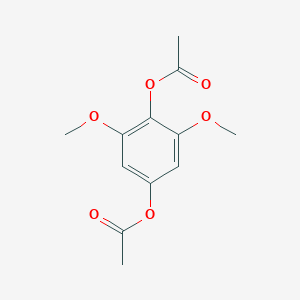
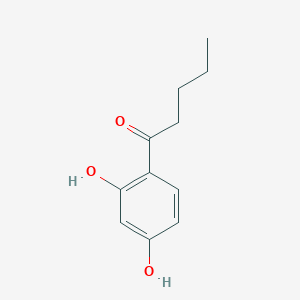



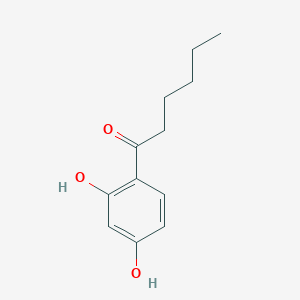
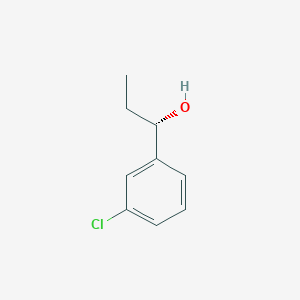
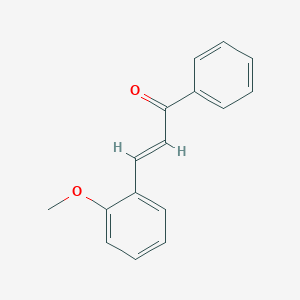
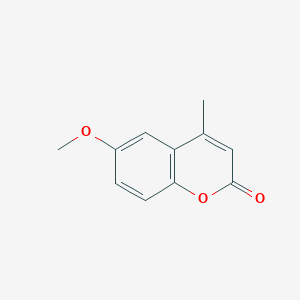
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

